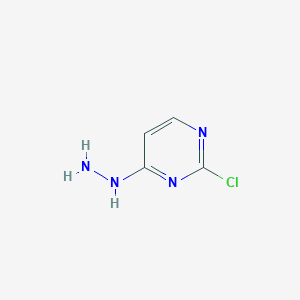

2-Chloro-4-hydrazinopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCVZXATRYXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582179 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52476-87-6 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine

Core Chemical Properties and Data

2-Chloro-4-hydrazinopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the second position and a hydrazine group at the fourth position.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in various synthetic applications.[1] The compound presents as a white solid.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 52476-87-6 | [1][2][3][4][5] |

| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine | [1][5] |

| Molecular Formula | C4H5ClN4 | [1][2][4][5] |

| Molecular Weight | 144.56 g/mol | [1][2][4] |

| Exact Mass | 144.02000 Da | [2][4] |

| Melting Point | 175-176 °C | [1][2][3] |

| Boiling Point | 406.266 °C at 760 mmHg | [1][2] |

| Density | 1.53 g/cm³ | [2] |

| pKa | 3.50 ± 0.70 (Predicted) | [3] |

| Flash Point | 199.503 °C | [2] |

| Refractive Index | 1.684 | [2][4] |

| ¹H NMR (C-5 proton) | 7.0-7.5 ppm (doublet) | [1] |

| ¹H NMR (C-6 proton) | 8.5-9.5 ppm | [1] |

Molecular Structure and Reactivity

The molecular structure consists of a planar pyrimidine ring system.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, facilitated by the electron-withdrawing nature of the pyrimidine ring.[1][6] The hydrazine group at the 4-position is reactive towards aldehydes and ketones, forming hydrazones, and can participate in cyclization reactions to form more complex heterocyclic systems.[1]

This dual reactivity makes this compound a versatile building block in organic synthesis.[1]

References

- 1. Buy this compound | 52476-87-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 52476-87-6 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound|CAS 52476-87-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a reliable synthetic protocol, outlines expected analytical data for thorough characterization, and provides a logical workflow for its preparation and analysis.

Introduction

This compound (C₄H₅ClN₄, Molar Mass: 144.56 g/mol ) is a versatile intermediate used in the synthesis of a wide array of biologically active compounds. Its pyrimidine core is a common motif in numerous pharmaceuticals, and the presence of a reactive chlorine atom and a nucleophilic hydrazine group allows for diverse chemical modifications. This makes it a valuable precursor for developing novel therapeutic agents, including potential anticancer and antimicrobial drugs. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor with hydrazine. The following protocol details the synthesis from 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

2,4-Dichloropyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and dichloromethane as the eluent to yield pure this compound as a solid.

Safety Precautions:

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

2,4-Dichloropyrimidine is a hazardous substance. Avoid inhalation and contact with skin and eyes.

-

All organic solvents are flammable. Keep away from open flames and ignition sources.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 175-176 °C | [1] |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-8.2 (d, 1H, pyrimidine-H), δ 6.5-6.7 (d, 1H, pyrimidine-H), δ 8.5-8.7 (br s, 1H, -NH-), δ 4.3-4.5 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~160 (C-Cl), δ ~158 (C-N), δ ~155 (C-N), δ ~105 (CH) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching), 3100-3200 (aromatic C-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching), ~780 (C-Cl stretching) |

| Mass Spectrometry (EI) | m/z (%): 144/146 ([M]⁺, isotopic pattern for Cl), fragments corresponding to the loss of N₂H₃, Cl, and HCN. |

Table 2: Spectroscopic Data for this compound.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

References

Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-hydrazinopyrimidine, a key heterocyclic building block in synthetic and medicinal chemistry. It details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel compounds.

Core Compound Properties

This compound is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a nucleophilic hydrazine group at the 4-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 52476-87-6 | [2][3][4] |

| Molecular Formula | C₄H₅ClN₄ | [1][2][4][5] |

| Molecular Weight | 144.56 g/mol | [1][2][4][5] |

| Appearance | Solid, White Solid | [1][2] |

| Melting Point | 175-176 °C | [1][5][6] |

| Boiling Point | 406.27 °C at 760 mmHg | [5][6] |

| Density | 1.53 g/cm³ | [5][6] |

| Flash Point | 199.50 °C | [5][6] |

| Refractive Index | 1.684 | [5][6] |

| pKa (Predicted) | 7.55 ± 0.70 | N/A |

| LogP (XLogP3) | 1.18890 | [5][6] |

Synthesis and Experimental Protocols

This compound is primarily used as a reactant in cyclocondensation reactions. Below are detailed protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution of a chlorine atom from 2,4-dichloropyrimidine with hydrazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

-

Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure this compound as a white solid.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A primary application of this compound is its reaction with 1,3-dicarbonyl compounds, such as acetylacetone or various β-ketoesters, to form the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a classic example of a cyclocondensation.

Experimental Protocol (using Acetylacetone):

-

Reaction Setup: Suspend this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

-

Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of water and subsequently HCl.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to induce precipitation.

-

Purification: Wash the crude solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol). The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a foundational scaffold in numerous biologically active molecules.[7] this compound serves as a crucial intermediate for synthesizing derivatives with potential therapeutic value.

-

Scaffold for Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines and[2][3][5]triazolo[1,5-a]pyrimidines. These fused ring systems are present in compounds explored as kinase inhibitors, anti-cancer agents, and anti-tubercular agents.

-

Potential Biological Activities: While the core molecule is primarily a building block, its derivatives have shown potential antimicrobial and anticancer activities in preliminary studies.[1] The hydrazone moiety, in particular, is a common functional group in the design of anti-tumor drugs.

The general workflow from this starting material to a final biologically active library is depicted below.

Handling and Storage

-

Storage: Store long-term at 2-8°C in a dark, inert atmosphere.[1][2] The hydrazine group is susceptible to thermal degradation.[1]

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

Disclaimer: This product is for research and development use only. It is not intended for use in foods, cosmetics, or drugs (human or veterinary) and must be handled by technically-qualified persons.[2]

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure Elucidation of (2-chloropyrimidin-4-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its synthesis and the analytical techniques used for its structural elucidation, presenting quantitative data in a clear and accessible format.

Chemical Structure and Properties

(2-chloropyrimidin-4-yl)hydrazine is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 52476-87-6 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Melting Point | 175-176 °C | [1][3] |

| Boiling Point (Predicted) | 271.0±23.0 °C | [1][3] |

| Density (Predicted) | 1.63±0.1 g/cm³ | [1][3] |

| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine | [1] |

Synthesis of (2-chloropyrimidin-4-yl)hydrazine

The primary synthetic route to (2-chloropyrimidin-4-yl)hydrazine involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with hydrazine hydrate.[1] A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, is provided below.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

Reaction Scheme:

Caption: Synthesis of (2-chloropyrimidin-4-yl)hydrazine.

Materials:

-

2,4-Dichloropyrimidine

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Triethylamine

-

Deionized water

Procedure:

-

A solution of 2,4-dichloropyrimidine (0.1 mol) is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0-5 °C in an ice bath.

-

Triethylamine (0.1 mol) is added to the cooled reaction mixture.

-

Hydrazine hydrate (0.12 mol) is added dropwise to the solution while maintaining the temperature between 5-10 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The solid is washed with chilled deionized water and dried under vacuum to yield (2-chloropyrimidin-4-yl)hydrazine.

Structure Elucidation

The structure of the synthesized (2-chloropyrimidin-4-yl)hydrazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For (2-chloropyrimidin-4-yl)hydrazine, the characteristic proton signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.5 - 8.5 | Broad Singlet | NH (hydrazine) |

| 4.5 - 5.5 | Broad Singlet | NH₂ (hydrazine) |

| Aromatic Region | Multiplet | Pyrimidine ring protons |

Note: The broadness of the hydrazine proton signals is due to rapid proton exchange and quadrupolar effects.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for the pyrimidine ring carbons are in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-chloropyrimidin-4-yl)hydrazine, the expected molecular ion peak [M]⁺ would be observed at m/z 144.56, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for (2-chloropyrimidin-4-yl)hydrazine are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (hydrazine) |

| 1650 - 1550 | C=N and C=C stretching (pyrimidine ring) |

| 800 - 600 | C-Cl stretching |

Experimental Workflow and Logic

The overall process for the synthesis and structure elucidation of (2-chloropyrimidin-4-yl)hydrazine follows a logical workflow.

References

An In-depth Technical Guide to 2-Chloro-4-hydrazinopyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-hydrazinopyrimidine. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and drug development.

Core Properties of this compound

This compound is a heterocyclic organic compound with the molecular formula C₄H₅ClN₄.[1] It consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. This unique arrangement of functional groups imparts it with versatile reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is a white solid with a melting point in the range of 175-176 °C.[1][2] It exhibits moderate thermal stability and should be stored in a dark, inert atmosphere at temperatures below -20°C to prevent degradation.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClN₄ | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 175-176 °C | [1][2] |

| Boiling Point | 406.266 °C at 760 mmHg | [2] |

| Density | 1.53 g/cm³ | [2] |

| Flash Point | 199.503 °C | [2] |

| Refractive Index | 1.684 | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its chloro and hydrazino substituents on the electron-deficient pyrimidine ring.

-

Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic attack, allowing for the synthesis of a wide range of 2-substituted pyrimidine derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Hydrazone Formation: The hydrazine moiety readily reacts with aldehydes and ketones to form hydrazones.[1] This reaction is a common strategy for creating more complex molecules with potential biological activities.

-

Cyclization Reactions: this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines.[4][5]

Synthesis and Purification

The most common method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloropyrimidine

-

Hydrazine hydrate (60%)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.1 eq) in water to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and then cold ethanol to remove unreacted starting materials and byproducts.

-

The product is dried under vacuum to yield this compound as a white to off-white solid.

Purification

The crude this compound can be further purified by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cooling in an ice bath may be required to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6][7][8]

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons typically appear as doublets in the aromatic region. The NH and NH₂ protons of the hydrazine group may appear as broad singlets. |

| ¹³C NMR | Resonances for the four carbon atoms of the pyrimidine ring. The carbon attached to the chlorine will be significantly deshielded. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=N and C=C stretching of the pyrimidine ring (around 1500-1600), and C-Cl stretching (around 600-800). |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (144.56 g/mol ) and an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom. |

Applications in Drug Discovery and Development

This compound is a versatile scaffold for the synthesis of compounds with a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrimidine derivatives as anticancer agents.[9] The hydrazone derivatives of pyrimidines, in particular, have shown promising activity.[10] The mechanism of action for these compounds can be diverse, including the inhibition of cyclin-dependent kinases (CDKs), protein tyrosine kinases, and dihydrofolate reductase, as well as the disruption of microtubule assembly.[11]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The pyrimidine core is a common feature in many clinically used antimicrobial drugs.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization to form hydrazones and pyrazolo[3,4-d]pyrimidines.

Hypothetical Anticancer Signaling Pathway

This diagram depicts a hypothetical mechanism of action for a this compound derivative as a kinase inhibitor, a common mode of action for pyrimidine-based anticancer drugs.

References

- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 52476-87-6 [amp.chemicalbook.com]

- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

2-Chloro-4-hydrazinopyrimidine molecular weight and formula

An In-depth Technical Guide on 2-Chloro-4-hydrazinopyrimidine

This guide provides essential technical data on this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Its distinct molecular structure, featuring a pyrimidine ring substituted with both a chlorine atom and a hydrazine group, makes it a versatile precursor in the synthesis of various biologically active molecules.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is critical for experimental design, synthesis, and characterization.

| Property | Value |

| Molecular Formula | C4H5ClN4[1][2][3] |

| Molecular Weight | 144.56 g/mol [1][2][3] |

| IUPAC Name | (2-chloropyrimidin-4-yl)hydrazine[1] |

| CAS Number | 52476-87-6[1][2][3] |

| Melting Point | 175-176 °C[2] |

| Density | 1.53 g/cm³[2] |

Structural and Logical Relationships

The following diagram illustrates the relationship between the compound and its core identifiers.

Experimental Protocols

While this guide does not detail specific experimental protocols, the provided physical properties are fundamental for designing procedures such as:

-

Recrystallization: The melting point of 175-176 °C is a key parameter for selecting an appropriate solvent system for purification.

-

Reaction Stoichiometry: The molecular weight of 144.56 g/mol is essential for calculating molar equivalents in synthetic reactions.

-

Analytical Characterization: Techniques such as Mass Spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy would reveal proton and carbon environments consistent with the chemical structure.

Further research into this compound would involve detailed spectroscopic analysis and reactivity studies to fully explore its potential as a building block in medicinal chemistry.

References

Spectroscopic Profile of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chloro-4-hydrazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the known spectroscopic characteristics of its precursors, 2,4-dichloropyrimidine and hydrazine, as well as structurally analogous compounds. This guide also outlines generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic characterization of synthesized compounds.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as a building block in the synthesis of various biologically active molecules. The pyrimidine core is a key structural motif in numerous pharmaceuticals, and the introduction of a hydrazino group provides a reactive handle for further molecular elaboration. Accurate spectroscopic characterization is paramount for the verification of its synthesis and for subsequent use in drug discovery pipelines. This guide aims to provide a predictive spectroscopic framework for this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for 2,4-dichloropyrimidine and hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 1H | H-6 |

| ~6.5 - 6.7 | Doublet | 1H | H-5 |

| ~7.5 - 8.0 | Broad Singlet | 1H | NH |

| ~4.0 - 4.5 | Broad Singlet | 2H | NH₂ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~160 | C-2 |

| ~158 | C-6 |

| ~105 | C-5 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (hydrazine) |

| 1650 - 1600 | Medium | N-H bend (hydrazine) |

| 1600 - 1550 | Strong | C=N stretch (pyrimidine ring) |

| 1550 - 1400 | Medium-Strong | C=C stretch (pyrimidine ring) |

| 800 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144/146 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 115 | Medium | [M - NNH₂]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of 12-16 ppm, sufficient number of scans for adequate signal-to-noise ratio, relaxation delay of 1-5 seconds.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, relaxation delay of 2-5 seconds.

-

Referencing: Calibrate the chemical shifts to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatograph (LC).

-

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-500).

-

Fragmentation (MS/MS): If desired, select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion information for structural confirmation.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic dataset for this compound, which can serve as a valuable reference for researchers working on the synthesis and application of this compound. The provided data tables for NMR, IR, and MS, along with generalized experimental protocols, offer a comprehensive starting point for the structural elucidation of this and related pyrimidine derivatives. The outlined workflow emphasizes the integrated role of various spectroscopic techniques in modern chemical research. It is anticipated that this guide will facilitate the unambiguous identification and further development of this compound in various scientific endeavors.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-4-hydrazinopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those functionalized with both a chloro group and a hydrazino moiety at the C2 and C4 positions, respectively, represent a class of compounds with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-Chloro-4-hydrazinopyrimidine derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Anticancer Activity

Derivatives of the pyrimidine nucleus are fundamental in the development of anticancer agents.[2] The introduction of a hydrazone linkage has been a successful strategy in designing novel anticancer compounds.

Cytotoxic Activity

Several studies have demonstrated the potent cytotoxic effects of pyrimidine-based compounds against various cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyrimidines, synthesized from a pyrimidine precursor, exhibited significant cytotoxicity. Specifically, compounds 5b and 5d showed notable activity against the MCF-7 (breast cancer) cell line, while compounds 5c and 5h were potent against HepG-2 (liver cancer) cells.[2] Similarly, other research has highlighted the anticancer potential of pyrimidine derivatives, with some compounds showing high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines.[3]

In another study, microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives yielded compounds with cytotoxic activity against HCT116 (colon cancer) and MCF7 cell lines.[4] Furthermore, quinoline-based hydrazide-hydrazone compounds have shown efficacy against neuroblastoma and breast adenocarcinoma cell lines.[5]

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine 5b | MCF-7 | 16.61 µg/ml | [2] |

| Pyrazolo[1,5-a]pyrimidine 5d | MCF-7 | 19.67 µg/ml | [2] |

| Pyrazolo[1,5-a]pyrimidine 5c | HepG-2 | 14.32 µg/ml | [2] |

| Pyrazolo[1,5-a]pyrimidine 5h | HepG-2 | 19.24 µg/ml | [2] |

| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 | 89.24 ± 1.36 | [4] |

| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 | 89.37 ± 1.17 | [4] |

| 2-amino-4-chloro-pyrimidine derivative 1 | HCT116 | 209.17 ± 1.23 | [4] |

| 2-amino-4-chloro-pyrimidine derivative 1 | MCF7 | 221.91 ± 1.37 | [4] |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | [3] |

| Quinazoline-chalcone 14g | RPMI-8226 (Leukemia) | 0.622 - 1.81 | [3] |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | 0.622 - 1.81 | [3] |

| Quinazoline-chalcone 14g | LOX IMVI (Melanoma) | 0.622 - 1.81 | [3] |

| Quinazoline-chalcone 14g | MCF7 (Breast) | 0.622 - 1.81 | [3] |

| Quinoline hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [5] |

| Quinoline hydrazide 17 | Kelly (Neuroblastoma) | 1.3 | [5] |

| Quinoline hydrazide 17 | MCF-7 (Breast) | 14.1 | [5] |

| Quinoline hydrazide 17 | MDA-MB-231 (Breast) | 18.8 | [5] |

| 2,4-diarylaminopyrimidine hydrazone 14f | TPC-1 (Thyroid) | 0.113 | [6] |

Mechanism of Action: Enzyme Inhibition

A key mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle and proliferation.[2] For example, molecular docking studies have shown that certain pyrazolo[1,5-a]pyrimidines demonstrate promising binding affinity towards tyrosine kinase and cyclin-dependent kinase 2 (CDK2).[2] Other studies have identified Focal Adhesion Kinase (FAK) as a target for 2,4-diarylaminopyrimidine hydrazone derivatives, with some compounds showing potent FAK inhibitory activity.[6]

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[7][8][9][10][11][12]

Antibacterial and Antifungal Spectrum

Hydrazones incorporating a 2,4-dichloro moiety have shown considerable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole.[7][8] These compounds were effective against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Table 2: Antimicrobial Activity of Dichloro Hydrazone Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) | Reference |

| Dichloro hydrazones | Staphylococcus aureus | 25-31 | 25 | [7][8] |

| Campylobacter fetus | 25-31 | 25 | [7][8] | |

| Proteus mirabilis | 25-31 | 12.5 | [7][8] | |

| Methicillin-resistant S. aureus | 25-31 | 25 | [7][8] |

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, derivatives of 2-chloropyrimidine have been investigated as inhibitors of various enzymes, highlighting their potential in treating a wider range of diseases.

Acetylcholinesterase (AChE) Inhibition

Novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[13] The results indicated that the inhibitory effect is dependent on the nature of the substituents on the formyl group.[13]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| CHP4 | 3.76 | [13] |

| CHP5 | 4.2 | [13] |

| Donepezil (Standard) | 0.53 | [13] |

Glutathione Reductase (GR) Inhibition

The inhibitory effects of pyrimidine and its derivatives on glutathione reductase (GR), an important enzyme in cancer treatment, have been explored.[14] 4-amino-2,6-dichloropyrimidine was found to be a particularly effective inhibitor of GR activity.[14]

Table 4: Glutathione Reductase (GR) Inhibitory Activity

| Compound | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Pyrimidine | 0.968 | 2.984 ± 0.83 | - | [14] |

| 4-amino-2-chloropyrimidine | 0.377 | 1.847 ± 0.23 | - | [14] |

| 4-amino-6-chloropyrimidine | 0.374 | 1.269 ± 0.83 | - | [14] |

| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | - | [14] |

β-Glucuronidase Inhibition

In the quest for potent β-glucuronidase inhibitors for conditions like colon cancer, 2-aminopyrimidine derivatives have been synthesized and evaluated.[15] One derivative, compound 24 , demonstrated significantly superior activity compared to the standard inhibitor.[15]

Table 5: β-Glucuronidase Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| Compound 24 | 2.8 ± 0.10 | [15] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Pyrimidine-based Schiff-bases

A common synthetic route involves the condensation reaction of a hydrazinopyrimidine with various formyl derivatives.[13]

Procedure:

-

To a mixture of a formyl derivative (0.5 mmol), absolute ethanol (15 mL), and glacial acetic acid (catalyst) in a 50-mL round-bottom flask, add 2-chloro-3-hydrazinopyrazine (0.5 mmol).[13]

-

Heat the mixture to reflux with stirring for approximately 7 hours.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane: ethyl acetate, 6:4).[13]

-

Upon completion, the product can be isolated and purified using standard techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., 5-FU, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

Procedure:

-

In a 96-well plate, add a solution of the enzyme (AChE), a buffer solution, and the test compounds at various concentrations.[13]

-

Add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[13]

-

The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

-

Measure the absorbance of the yellow product at a specific wavelength over time.[13]

-

The rate of color change is proportional to the enzyme activity. The inhibitory effect of the compounds is determined by comparing the enzyme activity in the presence and absence of the inhibitor.[13]

-

Calculate the IC50 values for each compound.[13]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The modular nature of their synthesis allows for extensive structural modifications, providing a rich avenue for lead optimization and the development of novel therapeutics.

Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships in greater detail, and conducting in vivo studies to validate the promising in vitro findings. The continued exploration of this chemical space is poised to yield next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. mdpi.com [mdpi.com]

2-Chloro-4-hydrazinopyrimidine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydrazinopyrimidine is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of fused pyrimidine derivatives. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, allows for a diverse range of chemical transformations. This makes it an invaluable tool in the construction of complex molecular scaffolds, particularly those with significant pharmacological importance.

The pyrimidine core is a fundamental motif in medicinal chemistry, present in numerous biologically active compounds, including nucleobases and a multitude of approved drugs. The strategic incorporation of a chloro group at the 2-position and a hydrazino moiety at the 4-position of the pyrimidine ring opens up synthetic routes to various fused heterocyclic systems. Notably, it is a crucial starting material for the synthesis of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines. These scaffolds are recognized as privileged structures in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer. The pyrazolo[3,4-d]pyrimidine core, for instance, acts as a bioisostere of the purine ring, enabling competitive binding to the ATP-binding site of various kinases.

This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 52476-87-6 | [1][2] |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 175-176 °C | [4] |

| Boiling Point | 406.27 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.53 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in ethanol | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the protons of the hydrazine group. The pyrimidine protons would appear in the aromatic region, and their splitting pattern would depend on the substitution. The NH and NH₂ protons of the hydrazine moiety would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the pyrimidine ring carbons. The carbon attached to the chlorine atom (C2) would be expected to have a chemical shift in the range of 160-165 ppm, while the carbon attached to the hydrazine group (C4) would be in a similar downfield region. The other two pyrimidine carbons would appear at higher field strengths.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic substitution of a chlorine atom in 2,4-dichloropyrimidine with hydrazine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective monosubstitution.

A general workflow for the synthesis is depicted below:

Experimental Protocol:

A detailed experimental protocol for a similar transformation is adapted here for the synthesis of this compound[5]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials and by-products.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.

Reactivity and Applications in Organic Synthesis

This compound is a bifunctional molecule with two primary sites of reactivity:

-

C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

-

Hydrazino Group: The hydrazine moiety is a potent dinucleophile. The terminal amino group is highly nucleophilic and can react with electrophiles. The internal nitrogen can also participate in cyclization reactions.

This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A major application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent aromatization.

Synthesis of Triazolo[1,5-c]pyrimidines

Another important application is the synthesis of triazolopyrimidines. For instance, reaction with formic acid or its derivatives can lead to the formation of the triazole ring fused to the pyrimidine core.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and its analogs as building blocks.

Table 1: Synthesis of Pyrazole Derivatives from Hydrazinopyrimidines and 1,3-Dicarbonyls

| Hydrazinopyrimidine Derivative | 1,3-Dicarbonyl Compound | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | Ethanol | Reflux, 3 h | 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | - | [6] |

| 2-Hydrazino-6-methylpyrimidin-4-one | Acetylacetone | Ethanol | Reflux, 3 h | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-one | - | [6] |

Table 2: Synthesis of Fused Pyrimidine Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-pyrazolo[3,4-d]pyrimidine | Phenylhydrazine derivative, Et₃N | Ethanol | Reflux, 7 h | 4-(2-Arylhydrazinyl)-pyrazolo[3,4-d]pyrimidine | - | [7] |

| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | - | Reflux, 18 h | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 65 | [8] |

| 2,4,5-Trichloropyrimidine | Hydrazine hydrate | Ethanol | 25 °C, 4 h | 2-((5-Chloro-2-hydrazinylpyrimidin-4-yl)amino)-N-methylbenzamide | - | [1] |

Experimental Protocols

Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine[6]

-

Reaction Setup: A mixture of 4-chloro-2-hydrazino-6-methylpyrimidine (10 mmol) and acetylacetone (10 mmol) in ethanol (50 mL) is taken in a round-bottom flask.

-

Reaction: The reaction mixture is heated under reflux on a water bath for 3 hours.

-

Work-up: The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the separated solid is filtered, washed with water, and dried.

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[8]

-

Reaction Setup: 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃).

-

Reaction: The reaction is carried out for 18 hours.

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice.

-

Purification: The resulting precipitate is filtered, washed with water, and dried to give the crude product, which can be further purified by recrystallization to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, are of significant interest in drug discovery as inhibitors of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold serves as an ATP-mimetic, binding to the ATP-binding pocket of kinases and inhibiting their catalytic activity. A prominent target class for these compounds are the Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

The following diagram illustrates a simplified signaling pathway involving CDK4/6 and the mechanism of action of a CDK4/6 inhibitor derived from a pyrazolo[3,4-d]pyrimidine scaffold.

Conclusion

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its dual reactivity allows for the efficient construction of a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. These scaffolds are central to the development of potent kinase inhibitors with applications in cancer therapy. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the use of this important intermediate in the design and synthesis of novel bioactive molecules. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative molecular architectures for drug discovery and development.

References

- 1. Buy this compound | 52476-87-6 [smolecule.com]

- 2. store.p212121.com [store.p212121.com]

- 3. 52476-87-6 this compound AKSci U852 [aksci.com]

- 4. echemi.com [echemi.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heteroletters.org [heteroletters.org]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Reactivity of the Chlorine Atom in 2-Chloro-4-hydrazinopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-4-hydrazinopyrimidine, a critical heterocyclic building block in medicinal chemistry. The document elucidates the underlying principles governing its reactivity, details experimental protocols for its derivatization, and presents quantitative data to inform reaction optimization. Particular emphasis is placed on nucleophilic aromatic substitution reactions, which are pivotal for the synthesis of novel bioactive molecules. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of pyrimidine-based therapeutic agents.

Introduction

Pyrimidine scaffolds are integral to the structure of numerous biologically active compounds, including a variety of approved drugs. Their prevalence in medicinal chemistry is attributed to their ability to mimic the structure of endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery.

This compound is a versatile intermediate, offering multiple reaction sites for chemical modification. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution, providing a facile entry point for the introduction of diverse functionalities. Understanding the reactivity of this position is paramount for the rational design of synthetic routes and the efficient generation of compound libraries for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction and purification conditions.

| Property | Value | Reference |

| Molecular Formula | C4H5ClN4 | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Melting Point | 175-176 °C | [1][2] |

| Boiling Point | 406.266 °C at 760 mmHg | [1][2] |

| Density | 1.53 g/cm³ | [1][2] |

| XLogP3 | 1.18890 | [1][2] |

| PSA (Polar Surface Area) | 63.8 Ų | [1] |

Reactivity of the Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNA_r). This heightened reactivity is a consequence of the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the reaction.

Nucleophilic Aromatic Substitution (SNA_r)

The general mechanism for the SNA_r reaction at the C2 position of this compound is depicted below. A nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the substitution reaction:

-

Nature of the Nucleophile: Stronger nucleophiles generally react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and the alpha effect (as seen with hydrazine).

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate, but may also lead to side reactions.

-

Presence of a Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

Experimental Protocols

The following sections provide detailed, generalized protocols for the substitution of the chlorine atom in this compound with various nucleophiles.

General Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Reaction with Amines (Amination)

Objective: To synthesize 2-amino-4-hydrazinopyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a stirred solution of the substituted amine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-hydrazinopyrimidine derivative.

Reaction with Thiols (Thiolation)

Objective: To synthesize 2-thioether-4-hydrazinopyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted thiol (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol

Procedure:

-

Dissolve the substituted thiol in ethanol.

-

Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction with Alcohols/Phenols (Alkoxylation/Aryloxylation)

Objective: To synthesize 2-ether-4-hydrazinopyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted alcohol or phenol (1.2 eq)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile or DMF

Procedure:

-

To a suspension of the substituted alcohol/phenol and potassium carbonate in anhydrous acetonitrile, add this compound.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for the nucleophilic substitution reactions on this compound with different classes of nucleophiles. These are representative values and may vary depending on the specific substrate and reaction conditions.

| Nucleophile Class | Representative Nucleophile | Expected Yield (%) |

| Primary Amines | Aniline | 75-90 |

| Secondary Amines | Piperidine | 80-95 |

| Thiols | Thiophenol | 70-85 |

| Phenols | Phenol | 60-80 |

| Alcohols | Ethanol | 50-70 |

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their structural similarity to purines, which allows them to act as "hinge-binding" motifs for protein kinases. By modifying the substituent at the C2 position, the selectivity and potency of these inhibitors can be fine-tuned.

Caption: Inhibition of a generic kinase signaling pathway.

The hydrazino group at the C4 position can also be utilized for further derivatization, for example, through condensation with aldehydes or ketones to form hydrazones, which themselves can be biologically active.[3]

Conclusion

The chlorine atom in this compound exhibits high reactivity towards a wide range of nucleophiles, making it an exceptionally useful intermediate in the synthesis of diverse heterocyclic compounds. The straightforward nature of these substitution reactions, coupled with the potential for further modification of the hydrazino group, provides a robust platform for the development of novel therapeutic agents. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to explore the chemical space around this valuable pyrimidine scaffold.

References

The Pivotal Role of the Hydrazine Moiety in the Reaction Chemistry of 2-Chloro-4-hydrazinopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the hydrazine group in the reactions of 2-chloro-4-hydrazinopyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique reactivity conferred by its constituent functional groups. The hydrazine moiety, in particular, serves as a highly nucleophilic center, enabling a diverse array of chemical transformations. This document details the key reactions involving the hydrazine group, including hydrazone formation, cyclization, and cyclocondensation reactions, which lead to the synthesis of a variety of heterocyclic scaffolds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to support researchers in the application of this compound in their synthetic and drug discovery endeavors.

Introduction

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position.[1] This substitution pattern imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom enhances the nucleophilicity of the terminal nitrogen of the hydrazine group, making it the primary site of reactivity in many reactions. This guide focuses on the pivotal role of this hydrazine group, elucidating its involvement in key synthetic transformations and its contribution to the generation of diverse molecular architectures for drug development.

The Nucleophilic Character of the Hydrazine Group

The hydrazine group (-NHNH2) in this compound is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The terminal nitrogen atom is particularly reactive, readily attacking electrophilic centers. This inherent nucleophilicity is the driving force behind many of the characteristic reactions of this compound. The reactivity of the hydrazine moiety can be strategically exploited to construct a variety of heterocyclic systems, which are prevalent in numerous biologically active molecules.[1]

Key Reactions Involving the Hydrazine Group

The hydrazine group of this compound is the linchpin for a multitude of synthetic transformations, primarily hydrazone formation and cyclization/cyclocondensation reactions. These reactions provide access to a diverse range of heterocyclic compounds with significant pharmacological potential.

Hydrazone Formation

The reaction of the hydrazine group with aldehydes or ketones leads to the formation of hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is widely employed in the derivatization of this compound.[1] The resulting pyrimidinyl hydrazones are not only stable compounds in their own right but also serve as key intermediates for further synthetic manipulations, including cyclization reactions.[2] The general mechanism for hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Caption: General workflow for hydrazone formation.

Cyclization and Cyclocondensation Reactions

The hydrazine group, often after conversion to a hydrazone, is instrumental in the construction of fused heterocyclic systems. These intramolecular or intermolecular reactions with suitable reagents lead to the formation of stable five- or six-membered rings fused to the pyrimidine core.

One of the most important applications of this compound is in the synthesis of[1][3]triazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of great interest due to their diverse biological activities, including anticonvulsant and anticancer properties.[4] The synthesis typically involves the reaction of a 2-hydrazinopyrimidine derivative with a reagent that provides a one-carbon unit, such as formic acid or orthoesters. The reaction proceeds through an initial acylation of the hydrazine followed by intramolecular cyclization and dehydration.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a key heterocyclic motif in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are recognized as crucial pharmacophores due to their structural similarity to purines, enabling them to act as effective inhibitors for a variety of protein kinases and other enzymes implicated in oncological and inflammatory diseases. While direct synthesis from 2-chloro-4-hydrazinopyrimidine is not extensively documented, this guide presents a well-established and analogous synthetic strategy commencing from substituted hydrazinopyrimidines, which can be readily prepared from common starting materials. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, forming the foundation of numerous compounds with significant therapeutic potential. Its structural analogy to adenine allows it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation and survival. Consequently, derivatives of this heterocyclic system have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK), showing promise in the treatment of various cancers and inflammatory disorders.

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of medicinal chemistry programs aimed at developing novel kinase inhibitors. A common and effective strategy involves the cyclization of a 4-hydrazinopyrimidine derivative with a suitable one-carbon synthon, such as an orthoester or formamide. This approach allows for the efficient construction of the fused pyrazole ring onto the pyrimidine core. This document outlines a detailed protocol for such a transformation, providing researchers with the necessary information to synthesize this important class of compounds.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine from a 4,6-dichloropyrimidine-5-carboxaldehyde and a substituted hydrazine. This method is a reliable alternative for accessing the pyrazolo[3,4-d]pyrimidine core.

Protocol 1: Synthesis of 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidines

This protocol describes the two-step synthesis of 1-aryl-4-chloropyrazolo[3,4-d]pyrimidines from 4,6-dichloropyrimidine-5-carboxaldehyde and aryl hydrazines. The first step involves the formation of a hydrazone intermediate, followed by thermal cyclization.

Materials:

-

4,6-Dichloropyrimidine-5-carboxaldehyde

-

Substituted aryl hydrazine (e.g., phenylhydrazine)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Hydrazone Formation:

-